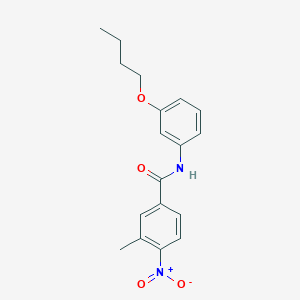

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include various organic reactions, purification methods, and yield calculations .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s molecular structure and functional groups .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying reaction mechanisms, reaction rates, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed .Scientific Research Applications

Electrophysiological Effects

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide has been studied for its electrophysiological effects, particularly in cardiac applications. For instance, a related compound, BRL-32872, demonstrated inhibitory effects on potassium and calcium channels in cardiac cells, suggesting potential applications in antiarrhythmic therapies (Bril et al., 1995).

Molecular Electronic Devices

This compound has also been explored in the context of molecular electronics. For example, a molecule with a similar nitroamine redox center showed significant on-off peak-to-valley ratios in current-voltage measurements, indicating potential in electronic device applications (Chen et al., 1999).

Hypoxia-Selective Antitumor Agents

Research has also delved into the use of nitroaromatic compounds, including N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide, as hypoxia-selective cytotoxins in cancer therapy. These compounds are designed to target hypoxic tumor cells, showing promising results in preclinical models (Palmer et al., 1996).

Antioxidants in the Rubber Industry

The compound has been linked to studies on antioxidants like N,N'-substituted p-phenylenediamines, which play a crucial role in the rubber industry. These antioxidants undergo various oxidation processes, which are critical for their functionality (Rapta et al., 2009).

Electrochemical Applications

In electrochemical research, similar compounds have been used to study redox transformations, especially in the context of polymer stability and functionality (Visy et al., 1997).

Antibacterial Activity

There has been significant interest in the antibacterial activity of nickel and copper complexes of related nitrobenzamide compounds. These studies focus on understanding the interaction of these complexes with bacteria, potentially leading to new antibacterial treatments (Saeed et al., 2010).

Photocleavable Polymer Applications

The o-nitrobenzyl group, closely related to N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide, has been extensively used in polymer and materials science. Its photolabile nature allows for easy modification of polymer properties through irradiation, offering diverse applications in material development (Zhao et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-3-4-10-24-16-7-5-6-15(12-16)19-18(21)14-8-9-17(20(22)23)13(2)11-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUWMEVEBRARMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)

![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)

![N-(3,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966435.png)

![4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2966438.png)

![Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2966442.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2966443.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)